molecular formula C7H5N3O2 B023877 4-Amino-3-nitrobenzonitrile CAS No. 6393-40-4

4-Amino-3-nitrobenzonitrile

Cat. No. B023877
CAS RN: 6393-40-4
M. Wt: 163.13 g/mol
InChI Key: JAHADAZIDZMHOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminobenzonitriles, including compounds structurally related to 4A-3NBN, can be achieved through nitrosation reactions followed by iron(III)-catalyzed C-C bond cleavage of 2-arylindoles. This method features inexpensive catalysts and is scalable for larger preparations, highlighting the accessibility of 4A-3NBN derivatives (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure and interactions of 4A-3NBN have been analyzed through comparisons with natural Watson-Crick base pairs, revealing the flexibility and higher dipole moment of 4A-3NBN pairs. This suggests potential applications in disrupting DNA/RNA helix formation, indicative of the compound's significance in biochemical research (Palafox et al., 2022).

Chemical Reactions and Properties

Reactivity studies have shown that the presence of an amino group in compounds similar to 4A-3NBN can significantly influence nucleophilic substitution reactions, suggesting an activating effect of the amino group on adjacent nitro groups. This highlights the compound's reactivity and potential utility in synthesizing various derivatives (Shevelev et al., 2001).

Physical Properties Analysis

Investigations into the physical properties of 4A-3NBN derivatives have included studies on their crystal structures and vibrational frequencies, providing insights into the solid-state behavior and molecular vibrations of these compounds. This information is crucial for understanding the material characteristics of 4A-3NBN and related molecules (Sert et al., 2013).

Chemical Properties Analysis

4A-3NBN and its derivatives exhibit notable chemical properties, including reactivity towards hydrogenation and potential applications in pharmaceuticals. Studies on the hydrogenation of nitrobenzonitriles have shed light on the influence of nitro and amino groups on the reaction pathways, revealing the compound's versatility in synthetic chemistry (Koprivova & Červený, 2008).

Scientific Research Applications

1. Surface Functionalization of Silver Nanoparticles

  • Application Summary: In this study, 4-Amino-3-nitrobenzonitrile was used to functionalize silver nanoparticles (AgNPs). The functionalized AgNPs were then evaluated for their antimicrobial and antitumor activity against MCF-7 cell lines .
  • Methods of Application: The silver nanoparticles were chemically reduced and then functionalized with a 4-amino, 3, 5-dimercapto, 1, 2, 4 triazole (DMT) moiety. The nucleation and formation of the functionalized silver nanoparticles were monitored using UV–Vis absorption spectroscopy .
  • Results: The functionalized silver nanoparticles showed high antibacterial activity against both Gram-positive and Gram-negative bacteria. They also inhibited the growth of MCF-7 cancer cells in a dose-dependent manner with an IC 50 value of 18.46% v/v .

2. Synthesis of 4-Aminoquinazolines

  • Application Summary: 4-Amino-3-nitrobenzonitrile is used in the synthesis of 4-aminoquinazolines .
  • Methods of Application: A simple, environmentally friendly, one-pot method for the synthesis of 4-aminoquinazolines using microwave irradiation has been developed .
  • Results: The structures of the synthesized 4-aminoquinazolines were confirmed by single-crystal X-ray diffraction .

3. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

  • Application Summary: 4-Amino-3-nitrobenzonitrile is used in MALDI-MSI, a technique for visualizing the spatial distribution of small molecular and macromolecular biomolecules in tissue sections .
  • Methods of Application: The technique involves the use of a laser to ionize the molecules on a sample surface, which are then analyzed by mass spectrometry. The data obtained can be used to create a detailed image showing the distribution of different molecules across the sample .
  • Results: This technique has been successfully applied in various fields including basic research, pharmaceutical research, plant biology, food analysis, microbiology, and clinical biomarker discovery .

4. Catalytic Reduction and Electrochemical Sensing

  • Application Summary: 4-Amino-3-nitrobenzonitrile is used in the preparation of magnetically recoverable and reusable Fe3O4@benzothiazole-Cu(II) nanoparticles, which have shown good catalytic activity in the reduction of 2-NBA, 4-NP, MB and demonstrated remarkable electrochemical sensing capability for the detection of ascorbic acid, H2O2, and paracetamol .
  • Methods of Application: The nanoparticles are characterized using various analytical techniques, including XRD, FTIR, SEM, TEM, XPS, TGA and VSM analysis .
  • Results: The prepared system has shown good catalytic activity in the reduction of 2-NBA, achieving a reaction rate constant of 0.093 min−1 in 2 min with a low catalyst loading .

5. Matrix for Matrix Assisted Ionization Vacuum Method for Mass Spectrometry

  • Application Summary: 3-Nitrobenzonitrile, which can be reduced to 4-Amino-3-nitrobenzonitrile, was employed as a matrix for matrix assisted ionization vacuum method for mass spectrometry .
  • Methods of Application: This method involves the use of a laser to ionize the molecules on a sample surface, which are then analyzed by mass spectrometry .
  • Results: The data obtained can be used to create a detailed image showing the distribution of different molecules across the sample .

Safety And Hazards

4-Amino-3-nitrobenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers on 4-Amino-3-nitrobenzonitrile include studies on its base pairs with uracil, thymine, and cytosine nucleobases . These studies provide valuable insights into the properties and potential applications of this compound .

properties

IUPAC Name

4-amino-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHADAZIDZMHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344315
Record name 4-Amino-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-nitrobenzonitrile

CAS RN

6393-40-4
Record name 4-Amino-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6393-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-acetamidobenzonitrile (9.40 g) in concentrated sulfuric acid (80 ml) was added potassium nitrate in small portions at a temperature not exceeding 10° C. The reaction mixture was stirred at 5°-10° C. for 2 hours and poured into ice-water and the separated crystals were collected by suction. To the crystals was added 4N hydrochloric acid (100 ml) and the mixture was refluxed for 2 hours. After cooling to room temperature, the crystals were recovered by filtration, washed with water and dried under reduced pressure to give 7.22 g of 4-amino-3-nitrobenzonitrile.
Quantity
9.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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80 mL
Type
solvent
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[Compound]
Name
ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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